molecular formula C13H16N2O3S B369418 1-((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)-1H-imidazole CAS No. 898644-42-3

1-((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)-1H-imidazole

Cat. No.: B369418
CAS No.: 898644-42-3
M. Wt: 280.34g/mol
InChI Key: RJMBXNZLJLGYGO-UHFFFAOYSA-N
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Description

“4-methoxy-2,3,5-trimethylpyridine” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.20600 .


Synthesis Analysis

The synthesis of “4-methoxy-2,3,5-trimethylpyridine” involves several steps. One of the precursors used in the synthesis is "4-Chloro-2,3,5-trimethylpyridine" . The synthesis process also involves the use of methanol .


Physical and Chemical Properties Analysis

The compound has a density of 0.972g/cm3 and a boiling point of 227.2ºC at 760 mmHg . It has a flash point of 82.6ºC . The compound has a LogP value of 2.01540, indicating its lipophilicity .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been extensively studied for their corrosion inhibition properties on different metals in various acidic solutions. For instance, derivatives including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have shown high corrosion inhibition efficiency on mild steel in acidic environments. The inhibition efficiency of these compounds can reach up to 96%, indicating strong adsorption onto the metal surface, following the Langmuir adsorption model. This suggests a mixed type of adsorption (physisorption and chemisorption) and designates these derivatives as mixed types of corrosion inhibitors (Prashanth et al., 2021).

Antimicrobial and Antitubercular Activity

Imidazole derivatives have also been explored for their potential in combating microbial infections. A study involving the synthesis and characterization of new amide/sulfonamide derivatives showcased significant antimicrobial activity against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis H37Rv strain. These findings suggest the potential of imidazole derivatives in developing new antimicrobial and antitubercular agents (Ranjith et al., 2014).

Material Science

In material science, the synthesis of imidazole derivatives has been applied to create new compounds with potential applications in various industries. For example, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate showcases a green, efficient synthesis method for compounds that could have numerous material science applications (Moosavi‐Zare et al., 2013).

Biological Studies

Biological studies have identified imidazole derivatives as potential candidates for pharmaceutical applications due to their pharmacokinetic characteristics. These compounds have been characterized for their antimicrobial and anticancer activities, highlighting the versatility and significance of imidazole rings in medicinal chemistry (Ramanathan, 2017).

Future Directions

The compound “4-methoxy-2,3,5-trimethylpyridine” has potential applications in the synthesis of other compounds. For instance, it can be used in the synthesis of “omeprazole”, a widely used proton pump inhibitor .

Properties

IUPAC Name

1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-7-12(10(2)11(3)13(9)18-4)19(16,17)15-6-5-14-8-15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMBXNZLJLGYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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